6-Bromo-N-(2-thiazolyl)pyridin-2-amine
Description
Contextualization within Heterocyclic Chemistry and its Significance in Chemical Biology
Heterocyclic chemistry is a cornerstone of medicinal chemistry and drug discovery, with nitrogen- and sulfur-containing ring systems being prevalent in a vast array of biologically active molecules. The 6-Bromo-N-(2-thiazolyl)pyridin-2-amine scaffold incorporates three key structural features that are of significant interest in chemical biology: a pyridine (B92270) ring, a thiazole (B1198619) ring, and a bromine atom.
The pyridine ring is a six-membered aromatic heterocycle analogous to benzene, with one carbon atom replaced by a nitrogen atom. This fundamental structure is a common motif in pharmaceuticals and natural products, often contributing to the molecule's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This moiety is present in numerous clinically approved drugs and is associated with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.commdpi.com The 2-aminothiazole (B372263) substructure, in particular, is a well-established pharmacophore in medicinal chemistry. nih.gov
The presence of a bromine atom on the pyridine ring is also significant. Halogen atoms, such as bromine, can modulate the electronic properties of a molecule, influencing its reactivity and ability to participate in specific intermolecular interactions, such as halogen bonding. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. The precursor, 2-amino-6-bromopyridine, is a versatile building block in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents. chemimpex.com
Rationale for In-depth Academic Investigation of the this compound Scaffold
The academic investigation of the this compound scaffold is driven by the potential for this molecule to serve as a key intermediate in the synthesis of novel therapeutic agents. The combination of the pyridine and thiazole rings creates a unique chemical scaffold that can be systematically modified to explore structure-activity relationships (SAR).
Research into structurally related N-(pyridin-2-yl)thiazol-amine derivatives has shown promise in the development of kinase inhibitors. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for anticancer drug discovery. nih.gov This highlights the potential of the N-thiazolyl-pyridin-2-amine core to interact with important biological targets.
The bromo-substituent on the pyridine ring of this compound offers a strategic advantage for medicinal chemistry campaigns. It allows for the introduction of diverse chemical groups at a specific position, enabling the fine-tuning of the molecule's pharmacological properties. This synthetic versatility makes the scaffold an attractive starting point for the development of compound libraries for high-throughput screening.
Overview of Key Research Areas and Methodological Approaches
The primary research area involving the this compound scaffold is synthetic and medicinal chemistry. Key research efforts are focused on:
Synthesis: Developing efficient and scalable synthetic routes to this compound and its derivatives. A common approach involves the condensation of a substituted thiourea (B124793) with an α-haloketone, a classic method known as the Hantzsch thiazole synthesis. nanobioletters.com
Functionalization: Utilizing the bromine atom as a point for diversification through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce a wide range of substituents.
Biological Evaluation: Screening libraries of derivatives for activity against various biological targets, including protein kinases, enzymes, and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
Methodological approaches employed in the study of this scaffold include:
Organic Synthesis and Purification: Standard laboratory techniques for the synthesis, purification (e.g., chromatography), and characterization (e.g., NMR, mass spectrometry) of organic compounds.
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding of these molecules to biological targets and to guide the design of more potent and selective analogs.
Biochemical and Cellular Assays: In vitro assays to determine the biological activity of the synthesized compounds, such as enzyme inhibition assays and cell-based proliferation assays.
Below is a table summarizing the key research areas and methodologies:
| Research Area | Methodological Approaches |
| Synthetic Chemistry | Hantzsch thiazole synthesis, Cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) |
| Medicinal Chemistry | Structure-Activity Relationship (SAR) studies, Library synthesis |
| Computational Chemistry | Molecular docking, Quantitative Structure-Activity Relationship (QSAR) |
| Chemical Biology | Enzyme inhibition assays, Cell-based assays |
Structure
3D Structure
Properties
CAS No. |
439578-84-4 |
|---|---|
Molecular Formula |
C8H6BrN3S |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6BrN3S/c9-6-2-1-3-7(11-6)12-8-10-4-5-13-8/h1-5H,(H,10,11,12) |
InChI Key |
QQRIRJHHZXAOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo N 2 Thiazolyl Pyridin 2 Amine and Its Derivatives
Established Synthetic Pathways to the 6-Bromo-N-(2-thiazolyl)pyridin-2-amine Core
Established synthetic routes to the this compound core and its analogs primarily involve the sequential or convergent assembly of the pyridine (B92270) and thiazole (B1198619) rings, along with the incorporation of the bromo substituent. Key strategies include the Hantzsch thiazole synthesis, amidation and cross-coupling reactions for forging the pyridine-thiazole linkage, and various bromination techniques.
Hantzsch Thiazole Synthesis Strategies and Variations
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. This method traditionally involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. In the context of synthesizing pyridyl-aminothiazoles, this can be adapted in several ways. One common approach involves the reaction of a bromoacetylpyridine derivative with a thiourea. For instance, the synthesis of 2-amino-4-(pyridin-2-yl)thiazole derivatives has been achieved through the condensation of 2-bromoacetylpyridine with thiourea. nih.gov
Variations of the Hantzsch synthesis can be employed to introduce diversity in the thiazole ring. The reaction conditions can be modified, for example, by performing the synthesis under acidic conditions, which can influence the regioselectivity of the condensation. rsc.org
A plausible pathway to this compound using this strategy would involve the reaction of a suitable α-halocarbonyl compound with N-(6-bromopyridin-2-yl)thiourea. The latter can be prepared from 2-amino-6-bromopyridine.
| Reactant 1 | Reactant 2 | Product | Reference |
| α-Haloketone | Thiourea/Thioamide | 2-Aminothiazole (B372263) derivative | derpharmachemica.com |
| 2-Bromoacetylpyridine | Thiourea | 2-Amino-4-(pyridin-2-yl)thiazole | nih.gov |
This table provides a general overview of the Hantzsch thiazole synthesis.
Amidation and Cross-Coupling Reactions for Pyridine-Thiazole Linkage
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds, providing a direct method to link pre-synthesized pyridine and thiazole moieties. This strategy is highly effective for the synthesis of N-aryl-2-aminothiazoles. nih.gov
A key approach to this compound involves the coupling of 2-aminothiazole with a dihalopyridine, such as 2,6-dibromopyridine (B144722). The selectivity of this reaction is crucial, aiming for mono-amination to yield the desired product. Studies have shown that the selective mono-amination of 2,6-dibromopyridine can be achieved under controlled conditions, often utilizing specific palladium catalysts and ligands, such as Xantphos, in the presence of a base like cesium carbonate. researchgate.net The reactivity of the halopyridines follows the order iodo > bromo > chloro, influencing the ease of the coupling reaction. researchgate.net
The Buchwald-Hartwig amination has been successfully applied to the coupling of 2-bromopyridines with a variety of amines, further underscoring its utility in constructing the pyridine-thiazole linkage. nih.gov
| Aryl Halide | Amine | Catalyst/Ligand | Product | Reference |
| 2,6-Dihalopyridine | Aminothiophenecarboxylate | Pd(OAc)₂/Xantphos | Mono- or di-aminated pyridine | researchgate.net |
| 2-Bromopyridine | Volatile amines | Palladium catalyst | Secondary/tertiary aminopyridines | nih.gov |
This table illustrates examples of Buchwald-Hartwig amination for the synthesis of aminopyridine derivatives.
Precursor Bromination and Functionalization Approaches
The introduction of the bromine atom at the 6-position of the pyridine ring can be accomplished either by starting with a pre-brominated precursor or by brominating an intermediate or the final N-(2-thiazolyl)pyridin-2-amine core.
Starting with 2,6-dibromopyridine in a selective mono-amination reaction, as described in the previous section, is a direct approach. acs.orgacs.org Alternatively, a precursor like 2-amino-6-methylpyridine (B158447) can be brominated. For instance, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic rings, including those that are moderately activated. manac-inc.co.jp The reaction conditions, particularly the solvent, can significantly influence the regioselectivity of the bromination. manac-inc.co.jp In some cases, bromination can be achieved using bromine in the presence of hydrobromic acid and acetic acid. researchgate.net
The bromination of heterocyclic compounds like pyridine derivatives can also be performed using NBS in the presence or absence of water, with reaction outcomes (side-chain vs. ring bromination) depending on the specific conditions and substrate. researchgate.net
| Substrate | Brominating Agent | Conditions | Product | Reference |
| 3-Substituted aniline (B41778) | NBS | Various solvents | Brominated aniline (solvent-dependent regioselectivity) | manac-inc.co.jp |
| 2-Methyl-6-aryl-3-acetylpyridine | Br₂/HBr | Acetic acid | 3-Bromoacetyl-2-methyl-6-arylpyridine | researchgate.net |
| Pyridine/Naphthyridine derivatives | NBS | With/without H₂O | Ring or side-chain brominated products | researchgate.net |
This table provides examples of bromination reactions on pyridine and related aromatic compounds.
Advanced Synthetic Route Development and Optimization
To enhance the efficiency, yield, and structural diversity of this compound and its derivatives, advanced synthetic methodologies such as microwave-assisted synthesis and multi-component reactions are being increasingly employed.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to various steps in the synthesis of pyridyl-thiazole derivatives.
The Hantzsch thiazole synthesis, for instance, can be efficiently carried out under microwave irradiation. nih.gov This method has been used to prepare a variety of 2-aminothiazole derivatives. nih.gov Similarly, the synthesis of pyridine derivatives can be expedited using microwave-assisted one-pot multi-component reactions. mdpi.com
Microwave-assisted protocols have been developed for the selective mono- and di-amination of 2,6-dibromopyridine in water, offering a greener and more efficient alternative to traditional methods. acs.orgacs.org These reactions can be completed in a few hours, demonstrating the power of microwave heating in accelerating C-N bond formation. acs.orgacs.org
| Reaction Type | Reactants | Conditions | Advantage | Reference |
| Hantzsch Thiazole Synthesis | Ethanones, Thioureas | Microwave heating | Shorter reaction time, higher yields | nih.gov |
| Amination of 2,6-dibromopyridine | 2,6-dibromopyridine, Amines | Microwave irradiation in water | Fast, selective, green solvent | acs.orgacs.org |
| Multi-component synthesis of pyridines | Aldehydes, Malononitrile, Thiophenol | Microwave irradiation | Short reaction times, good yields | mdpi.com |
This table highlights the application of microwave-assisted synthesis in the preparation of relevant heterocyclic compounds.
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery.
The synthesis of pyrazolo-thiazole substituted pyridines has been achieved through a facile one-pot multicomponent condensation, showcasing the potential of MCRs in constructing complex heterocyclic systems. mdpi.comnih.gov Similarly, one-pot procedures have been developed for the synthesis of thiazol-2(3H)-imine derivatives from α-active methylene (B1212753) ketones, potassium thiocyanate, and primary amines. ekb.eg
The Hantzsch pyridine synthesis itself is a classic example of a multi-component reaction, involving an aldehyde, a β-keto ester, and a nitrogen source. wikipedia.org This reaction and its variations can be adapted for the synthesis of functionalized pyridine rings that can be further elaborated to form the desired pyridyl-thiazole structure. The use of MCRs in combination with microwave irradiation can further enhance the efficiency and speed of the synthesis of these complex heterocyclic scaffolds. beilstein-journals.orgnih.gov
| Reaction Name/Type | Reactants | Product | Key Feature | Reference |
| Pyrazolo-thiazole-pyridine synthesis | Acetyl compound, Aldehyde, Malononitrile, NH₄OAc | Pyrazolo-thiazole substituted pyridine | One-pot multicomponent condensation | mdpi.comnih.gov |
| Thiazol-2(3H)-imine synthesis | α-Active methylene ketone, KSCN, Primary amine | Thiazol-2(3H)-imine derivative | One-pot, four-step process | ekb.eg |
| Hantzsch Pyridine Synthesis | Aldehyde, β-Keto ester, Ammonia source | Dihydropyridine/Pyridine | Classic multi-component reaction | wikipedia.org |
This table provides examples of multi-component reactions for the synthesis of thiazole and pyridine derivatives.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its precursors is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of alternative energy sources, greener solvents, and catalyst-free or reusable catalyst systems.
One of the primary green approaches applicable to the synthesis of the thiazole moiety is the use of microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts compared to conventional heating methods. For instance, the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea to form thiazole derivatives has been achieved in excellent yields within 5 minutes under solvent-free microwave irradiation. bohrium.com This approach avoids the use of volatile organic solvents, which are often toxic and contribute to environmental pollution.
Another green strategy is the adoption of solvent-free reaction conditions. The Hantzsch condensation, a classic method for thiazole synthesis, can be performed by heating a 2-bromoacetophenone (B140003) with a thiourea to its melting point in the absence of a solvent. organic-chemistry.org This method is not only environmentally friendly but also simplifies the work-up procedure, as the product can often be purified by simple washing. organic-chemistry.org
The use of greener solvents and catalysts is also a significant aspect of green chemistry in this context. Polyethylene glycol (PEG) has been explored as a recyclable and non-toxic reaction medium for the synthesis of 2-aminothiazoles. bepls.com Furthermore, the development of reusable catalysts, such as Nafion-H in a PEG-water system, offers a sustainable alternative to traditional acid catalysts. acs.org For the core Buchwald-Hartwig amination, advancements in catalyst design are leading to systems that are effective at very low loadings, minimizing metal contamination in the final product.
The principles of green chemistry can be effectively applied to the synthesis of this compound through various strategies. The following table outlines some of these green alternatives for key reaction steps.
| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Thiazole Ring Formation | Hantzsch synthesis in volatile organic solvents (e.g., ethanol, DMF) with conventional heating. | Microwave-assisted, solvent-free condensation of an α-haloketone and thiourea. | Reduced reaction time, energy efficiency, elimination of hazardous solvents, and often higher yields. |
| C-N Cross-Coupling | Palladium-catalyzed coupling in solvents like toluene (B28343) or dioxane with conventional heating. | Microwave-assisted Buchwald-Hartwig amination, potentially in greener solvents like t-amyl alcohol or water with appropriate surfactants. | Significant reduction in reaction time, improved energy efficiency, and potential for using more environmentally benign solvents. |
| Catalysis | Homogeneous catalysts that are difficult to recover and may contaminate the product. | Use of heterogeneous or reusable catalysts, such as polymer-supported catalysts or nanoparticles. | Facilitates catalyst recovery and reuse, reduces waste, and minimizes product contamination. |
Isolation and Purification Techniques in Synthetic Research
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity, which is essential for its subsequent applications. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities present.
Following a typical Buchwald-Hartwig reaction, the crude product is often a complex mixture containing the desired compound, unreacted starting materials, catalyst residues, and byproducts. A standard work-up procedure would involve quenching the reaction, followed by an extractive work-up to remove inorganic salts and highly polar impurities. Given the basic nature of the pyridine and thiazole nitrogen atoms, the pH of the aqueous phase during extraction can be manipulated to facilitate the separation.
The primary method for the purification of this compound and its derivatives is column chromatography. Silica (B1680970) gel is the most commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the product and impurities.
Recrystallization is another powerful technique for purifying solid compounds. If a suitable solvent or solvent system can be identified in which the solubility of the product is significantly different from that of the impurities at different temperatures, recrystallization can yield a highly pure crystalline product.
In some instances, particularly if the product is a salt or a highly polar compound, other techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be employed for purification, especially for small-scale syntheses or when very high purity is required.
The table below summarizes the common purification techniques applicable to this compound.
| Technique | Description | Applicability and Considerations |
|---|---|---|
| Extraction | Separation of the crude product from the reaction mixture based on its solubility in immiscible solvents. | Useful for initial work-up to remove inorganic salts and highly polar or non-polar impurities. The pH of the aqueous layer can be adjusted to exploit the basicity of the compound. |
| Column Chromatography | Separation based on the differential adsorption of components of a mixture onto a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | The most common and versatile method for the purification of this class of compounds. The choice of eluent system is critical for effective separation. |
| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Highly effective for obtaining crystalline material of high purity if a suitable solvent can be found. It is dependent on the compound's ability to form a stable crystal lattice. |
| Preparative TLC/HPLC | Chromatographic techniques used for the separation and purification of larger quantities of material compared to analytical methods. | Generally used for small-scale purification or when high purity is essential and other methods are not effective. HPLC offers higher resolution but is more expensive. |
Advanced Structural Characterization and Spectroscopic Analysis of 6 Bromo N 2 Thiazolyl Pyridin 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) is instrumental in identifying the number, type, and connectivity of hydrogen atoms in a molecule. In a typical derivative of 6-Bromo-N-(2-thiazolyl)pyridin-2-amine, the spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) and thiazole (B1198619) rings, as well as the amine proton.
The pyridine ring protons typically appear as a set of coupled signals in the aromatic region (δ 7.0-8.5 ppm). The bromine atom at the 6-position influences the chemical shifts of the adjacent protons. The thiazole ring protons also resonate in the aromatic region, with their specific shifts dependent on the substitution pattern. The amine (N-H) proton often appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
For example, in the related derivative N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the aromatic protons appear as a complex multiplet between δ 7.16 and 8.28 ppm. nih.gov This complexity arises from the multiple aromatic systems present in the molecule.
Table 1: Representative ¹H NMR Data for a Derivative Compound Data for N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.73 | s | 1H | CH-pyran |
| 7.16–8.28 | m | 11H | Aromatic protons |
| 2.51 | s | 3H | CH₃ |
Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.
For this compound derivatives, the ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine and thiazole rings. The carbon atom bonded to the bromine (C-Br) on the pyridine ring typically appears at a characteristic chemical shift. The chemical shifts of the other ring carbons provide insight into the electronic effects of the substituents. For instance, in a study of 6-nitro-4H-benzo[d] nih.govnih.govthiazin-2-amine, a related heterocyclic system, carbon signals were observed in the range of δ 120.9 to 159.1 ppm, with the methylene (B1212753) carbon appearing at δ 28.1 ppm. mdpi.com
Table 2: Representative ¹³C NMR Data for a Derivative Compound Data for N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine nih.gov
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C=N |
| 116.5–152.1 | Aromatic and pyran ring carbons |
| 21.2 | CH₃ |
Note: The spectrum was recorded in DMSO-d₆ at 100 MHz.
While ¹H and ¹³C NMR provide information about individual atoms, two-dimensional (2D) NMR experiments are essential for mapping the connectivity between them.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the proton-proton spin systems within the pyridine and thiazole rings, confirming the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides an unambiguous assignment of which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for establishing the connectivity between different fragments of the molecule. For this compound, HMBC would be used to confirm the crucial connection between the pyridine and thiazole rings through the amine linker by showing a correlation from the N-H proton to carbons in both rings.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound derivatives, the FTIR spectrum provides key information:
N-H Stretch: The secondary amine group (N-H) typically shows a characteristic absorption band in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic rings are observed above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine and thiazole rings appear in the 1500-1650 cm⁻¹ region. nih.gov
C-Br Stretch: The carbon-bromine bond vibration is typically found in the fingerprint region, at lower wavenumbers (500-700 cm⁻¹).
The analysis of 2-amino-4-methylthiazole by matrix isolation FTIR spectroscopy has provided detailed assignments of the vibrational spectra related to the aminothiazole core. mdpi.com Similarly, studies on other bromo-substituted heterocyclic compounds confirm the positions of these characteristic bands. nih.gov
Table 3: Typical FTIR Absorption Bands for Related Derivatives
| Frequency Range (cm⁻¹) | Vibration Type | Compound Reference |
| 3422, 3294 | N-H stretching | 6-nitro-4H-benzo[d] nih.govnih.govthiazin-2-amine mdpi.com |
| 3052 | Aromatic C-H stretching | N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine nih.gov |
| 1554-1656 | C=N / C=C stretching | N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine nih.gov, 6-nitro-4H-benzo[d] nih.govnih.govthiazin-2-amine mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of an unambiguous molecular formula.
For this compound (C₈H₆BrN₃S), the theoretical exact mass can be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M+ and M+2) of similar intensity.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this class of compounds, common fragmentation pathways would include the cleavage of the C-N bond linking the pyridine and thiazole rings, allowing for the independent identification of each heterocyclic fragment.
X-ray Crystallography for Solid-State Structural and Conformational Analysis
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, dihedral angles, and intermolecular interactions.
The crystal structure of a closely related compound, 6-Bromo-1,3-benzothiazol-2-amine, has been reported. researchgate.netnih.gov In its crystal lattice, molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds, forming sheets. researchgate.net The analysis also revealed weak aromatic π–π stacking interactions, with a centroid-to-centroid separation of 3.884 Å. researchgate.net Such non-covalent interactions are crucial for understanding the packing of molecules in the solid state.
Table 4: Representative Crystal Structure Data for a Related Compound Data for 6-Bromo-1,3-benzothiazol-2-amine researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.6268 (7) |
| b (Å) | 22.487 (2) |
| c (Å) | 4.0585 (3) |
| Intermolecular Interactions | N—H⋯N and N—H⋯Br hydrogen bonds, π–π stacking |
These crystallographic studies provide invaluable benchmarks for understanding the solid-state conformation and intermolecular forces that govern the properties of this compound derivatives.
Computational Chemistry and Molecular Modeling of 6 Bromo N 2 Thiazolyl Pyridin 2 Amine Systems
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable conformation (optimized geometry) of a molecule in the gas phase. nih.gov For 6-Bromo-N-(2-thiazolyl)pyridin-2-amine, it is expected that the pyridine (B92270) and thiazole (B1198619) rings would be nearly coplanar to maximize π-system conjugation. researchgate.net The dihedral angle between the two ring systems is a key parameter determined through optimization. In similar N-aryl-2-aminopyridine structures, this angle is influenced by steric hindrance and electronic interactions. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net In studies of related brominated imidazopyridine derivatives, the HOMO-LUMO gap was calculated to be approximately 1.67 eV, indicating significant reactivity. nih.gov For other pyridine derivatives, energy gaps are often higher, in the range of 3.50 eV or more, signifying greater stability. researchgate.net The precise HOMO-LUMO gap for this compound would depend on the interplay of the electron-donating amine group and the electron-withdrawing bromo- and thiazole-pyridine moieties.
| Parameter | Description | Typical Predicted Values for Related Compounds (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -4.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.01 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates kinetic stability. | 1.6 to 4.9 |
DFT calculations are a reliable method for predicting spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts are then compared to experimental data to confirm the molecular structure.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=N vibrations of the pyridine and thiazole rings, and the characteristic C-Br stretching frequency. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results.
| Spectroscopic Parameter | Computational Method | Predicted Information |
|---|---|---|
| ¹H and ¹³C NMR Chemical Shifts | DFT/GIAO | Provides theoretical chemical shifts (in ppm) for each atom, aiding in structure elucidation. |
| Vibrational Frequencies | DFT Frequency Calculation | Predicts IR and Raman active vibrational modes (in cm⁻¹), allowing for the assignment of experimental spectra. |
The electronic properties derived from DFT calculations, such as the HOMO-LUMO gap and molecular electrostatic potential (MEP), are used to predict a molecule's reactivity and stability.
Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity. wikipedia.orgresearchgate.net The distribution of the frontier orbitals can predict reaction sites; the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. wuxibiology.com For pyridine-containing systems, the nitrogen atom's electronegativity tends to decrease the electron density of the ring, deactivating it towards electrophilic substitution. uoanbar.edu.iq
Stability: Thermodynamic parameters calculated via DFT, such as free energy, provide insights into the stability of different isomers or conformers. A larger HOMO-LUMO gap is indicative of higher kinetic stability. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.org This method is crucial in drug discovery for predicting binding affinity and mechanism of action.
Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and targets in cancer therapy. nih.govnih.gov Molecular docking studies on these related compounds provide a model for how this compound might interact with protein targets.
Docking simulations typically reveal key binding interactions:
Hydrogen Bonds: The nitrogen atoms in the pyridine and thiazole rings, as well as the amine group proton, are potential hydrogen bond donors and acceptors. These often form critical interactions with amino acid residues in the protein's active site, such as Lysine and Aspartic acid. nih.gov
Hydrophobic Interactions: The aromatic pyridine and thiazole rings can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like Isoleucine. nih.gov
Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction that can contribute to binding affinity and specificity.
These studies predict the binding energy (often in kcal/mol), which estimates the affinity of the ligand for the target, and identify the key residues responsible for anchoring the molecule in the active site. nih.govnih.gov
Prediction of Binding Affinities and Energetic Landscapes
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict how ligands like this compound bind to target proteins and to characterize the energetic favorability of these interactions. These methods are frequently applied to the thiazole-pyridine scaffold to understand its potent inhibition of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are crucial regulators of the cell cycle. cjsc.ac.cnnih.gov
Molecular Dynamics (MD) and Free Energy Calculations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can reveal subtle conformational changes. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are then applied to the MD simulation trajectories to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.govrsc.org For potent kinase inhibitors based on this scaffold, calculated binding energies often fall in a favorable range, indicating a stable complex. For example, the van der Waals and electrostatic interactions are major favorable contributors to binding, while polar solvation energies can oppose it. nih.gov These simulations confirm that key hydrogen bonds and hydrophobic contacts predicted by docking are maintained, validating the binding mode. cjsc.ac.cn
| Computational Method | Predicted Interaction Type | Key Residues (Example: CDK6) | Predicted Binding Energy Contribution |
| Molecular Docking | Hydrogen Bonding | His100, Val101 | High |
| Molecular Docking | Hydrophobic Interactions | Lys43, Ile19 | Moderate to High |
| MD with MM/GBSA | van der Waals Energy | Active Site Pocket | Favorable (e.g., -50 to -60 kcal/mol) |
| MD with MM/GBSA | Electrostatic Energy | Hinge Region | Favorable (e.g., -15 to -25 kcal/mol) |
| MD with MM/GBSA | Polar Solvation Energy | Protein-Solvent Interface | Unfavorable |
Note: The data presented are representative values based on studies of analogous kinase inhibitors and serve to illustrate the application of these computational methods. cjsc.ac.cnnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the chemical structures of a series of compounds with their biological activity. For scaffolds like this compound, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. cjsc.ac.cnnih.gov These models generate 3D contour maps that highlight the regions around the molecular scaffold where modifications are likely to enhance or diminish activity.
In studies on dual CDK4/6 inhibitors based on the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, robust QSAR models have been developed. nih.govcjsc.ac.cn
CoMFA models analyze steric and electrostatic fields. Contour maps might indicate that bulky, sterically favorable groups are preferred in one region, while electropositive groups enhance activity in another.
CoMSIA models provide a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in addition to steric and electrostatic properties.
These models are validated statistically to ensure their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. cjsc.ac.cn The insights from these models are crucial for guiding the rational design of new derivatives with improved potency. For instance, a CoMSIA map might suggest that adding a hydrogen bond donor at a specific position on the pyridine ring would lead to a stronger interaction with the target kinase and thus higher inhibitory activity. cjsc.ac.cnnih.gov
| QSAR Model | Target | q² (Cross-validated) | r² (Non-cross-validated) | Predictive Power |
| CoMFA | CDK4 | 0.543 | 0.967 | Good |
| CoMSIA | CDK4 | 0.518 | 0.937 | Good |
| CoMFA | CDK6 | 0.624 | 0.984 | Good |
| CoMSIA | CDK6 | 0.584 | 0.975 | Good |
Data adapted from a 3D-QSAR study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors. cjsc.ac.cn
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors based on the this compound scaffold, a pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions. tandfonline.comnih.gov
A common pharmacophore for this class of kinase inhibitors would include:
Hydrogen Bond Acceptors (HBA): Often corresponding to the nitrogen atoms in the pyridine and thiazole rings.
Hydrogen Bond Donors (HBD): The amine linker between the two heterocyclic rings is a critical HBD.
Aromatic Rings (AR): The pyridine and thiazole rings themselves serve as aromatic features that can engage in π-π stacking or hydrophobic interactions within the kinase active site.
Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov
| Pharmacophoric Feature | Role in Kinase Binding | Example Location on Scaffold |
| Hydrogen Bond Acceptor (HBA) | Interacts with hinge region backbone amides | Pyridine Nitrogen |
| Hydrogen Bond Donor (HBD) | Interacts with hinge region backbone carbonyls | Amine Linker (-NH-) |
| Aromatic Ring (AR) | π-π stacking with aromatic residues (e.g., Phe) | Pyridine Ring |
| Aromatic Ring (AR) | Hydrophobic interactions in ATP pocket | Thiazole Ring |
In Silico ADME Prediction for Research Compound Prioritization
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of research compounds. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows researchers to filter out compounds that are likely to have poor bioavailability or other undesirable characteristics, long before committing resources to their synthesis. tandfonline.comdoaj.org These predictions are for research prioritization and are not indicative of clinical performance.
For compounds like this compound and its analogs, various ADME parameters can be calculated using specialized software and web servers. dergipark.org.trresearchgate.net Key predicted properties often include:
Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to cross the BBB, which is important for CNS-targeting drugs but often undesirable for others.
CYP450 Inhibition: Predicts the potential for the compound to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions.
Hepatotoxicity: Provides an early warning for potential liver toxicity.
Lipinski's Rule of Five: A set of criteria (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) used to evaluate drug-likeness and potential oral bioavailability.
These computational evaluations help in selecting and prioritizing derivatives with a higher probability of success in later-stage preclinical development. cjsc.ac.cndergipark.org.tr
| ADME Property | Predicted Outcome for Analogs | Research Implication |
| GI Absorption | High | Favorable for potential oral administration |
| BBB Permeation | Yes/No (Varies with substitution) | Guides selection for CNS or peripheral targets |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of specific drug-drug interactions |
| Hepatotoxicity | No | Lower risk of liver-related toxicity |
| Lipinski's Rule of Five | 0-1 violations | Good drug-likeness and oral bioavailability predicted |
Note: These predictions are based on general findings for pyridine-thiazole hybrid molecules and serve as an illustrative example. dergipark.org.trresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromo N 2 Thiazolyl Pyridin 2 Amine Analogs
Impact of Substituent Variations on Molecular Behavior
The molecular architecture of 6-Bromo-N-(2-thiazolyl)pyridin-2-amine offers several sites for chemical modification: the pyridine (B92270) ring, the thiazole (B1198619) ring, and the linking amino group. Alterations at each of these positions can profoundly affect the compound's interaction with biological targets.
The pyridine ring serves as a critical anchor and interaction point for this class of compounds. The nature and position of substituents on this ring can modulate electronic properties, lipophilicity, and steric profile, thereby influencing biological activity.
Position of Bromine : The placement of the bromine atom at the 6-position is significant. Halogens are known to participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. Shifting the bromine to other positions (e.g., 3, 4, or 5) would alter the molecule's electronic distribution and steric shape, potentially impacting target recognition. For instance, in related heterocyclic systems, the position of a halogen substituent is often critical for activity. Studies on pyridazinone derivatives have shown that electron-withdrawing groups such as bromine and chlorine on an attached ring can enhance biological activity, with the para-position often being the most favorable.
Amine Substitutions : The primary amine on the pyridine ring can be a key hydrogen bond donor. Replacing or substituting this group would directly affect this capability. In a study on pyrazolo[1,5-a]pyrimidin-7-amines, a variety of substituents on a related pyridylmethylamine moiety were explored. While some aliphatic amine substituents were active, a broader range of electronic, lipophilic, and steric properties at other positions on the pyridine ring all resulted in modest to good activity, indicating a degree of tolerance for substitution on the pyridine ring. mdpi.com
The table below illustrates hypothetical variations on the pyridine ring and their potential impact based on established medicinal chemistry principles.
| Modification | Position | Potential Impact on Activity |
| Move Bromine | 5-position | Alters electronic distribution and potential for halogen bonding. |
| Add Methyl group | 4-position | Increases lipophilicity and steric bulk. |
| Replace Bromine with Chlorine | 6-position | Maintains halogen-bonding potential with smaller atomic radius. |
| Replace Bromine with Trifluoromethyl | 6-position | Strong electron-withdrawing effect, increases lipophilicity. |
The 2-aminothiazole (B372263) moiety is a well-established pharmacophore known for its ability to engage in hydrogen bonding and other interactions. Modifications to the thiazole ring itself, particularly at the 4 and 5 positions, are a common strategy for optimizing activity.
Research has shown that the thiazole moiety can be sensitive to modifications. nih.gov For example, SAR studies on a series of 4-(p-halophenyl)-thiazolyl derivatives revealed that a chloro substituent was responsible for antibacterial activity, whereas a bromo substituent at the same position led to inactivation of the compounds. nih.gov This highlights the subtle electronic and steric effects that can determine biological outcomes.
Further studies have demonstrated the importance of substitutions on aryl rings attached to the thiazole core.
Electron-withdrawing groups such as 4-cyanophenyl, 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl on the thiazole ring have been associated with high antibacterial activity. nih.gov
In other contexts, electron-donating groups have proven beneficial. The presence of hydroxyl and methoxy groups on an aryl substituent of a thiazole ring was found to drastically enhance anti-inflammatory activity. researchgate.net
These findings suggest that the optimal substitution on the thiazole ring is highly dependent on the specific biological target.
| Substituent at Thiazole C4/C5 | Observed Effect in Analogs | Reference Biological Activity |
| 4-(p-chlorophenyl) | Active | Antibacterial |
| 4-(p-bromophenyl) | Inactive | Antibacterial |
| 4-cyanophenyl | High Activity | Antibacterial |
| Phenyl with hydroxyl/methoxy groups | Enhanced Activity | Anti-inflammatory |
| m,p-dimethylphenyl | Important for Activity | Cytotoxic |
The exocyclic amino group attached to the C-2 position of the thiazole ring is a crucial site for interaction and modification. It can act as a hydrogen bond donor and its reactivity allows for the synthesis of a wide range of derivatives, such as amides and Schiff bases.
Studies comparing amide and amine analogs at this position have shown that there may not be significant differences in activity for some targets, suggesting that both can be accommodated in the binding site. nih.gov However, further modification, such as N-methylation, can have a pronounced and sometimes opposite effect. In one series of 1,3-thiazole derivatives, N-methylation of an active amine analog drastically reduced its inhibitory activity, while N-methylation of a corresponding amide introduced activity where there was none before. nih.gov This indicates that the presence or absence of the N-H hydrogen bond donor, as well as the local steric and electronic environment, plays a complex role in molecular recognition.
The amino group can generally accommodate a range of lipophilic substitutions, allowing for the fine-tuning of physicochemical properties like solubility and membrane permeability. nih.gov
Identification of Key Pharmacophoric Features and Essential Structural Motifs
A pharmacophore model for this class of compounds would include several key features derived from SAR studies.
Hydrogen Bond Donor/Acceptor: The nitrogen atoms in both the pyridine and thiazole rings act as hydrogen bond acceptors. The exocyclic amine N-H serves as a crucial hydrogen bond donor.
Halogen Bond Donor: The bromine atom at the 6-position of the pyridine ring is a potential halogen bond donor, which can form a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor binding pocket.
Aromatic/Hydrophobic Regions: Both the pyridine and thiazole rings provide flat, aromatic surfaces for π-π stacking or hydrophobic interactions.
Essential structural motifs identified in related compounds include the 2-aminothiazole core, which is prevalent in many biologically active molecules. For some activities, the presence of an electronegative group on the pyridine or an attached aryl ring is considered an essential requirement. nih.gov For instance, the presence of a 2-pyridyl hydrazinyl residue at position 2 of a thiazole nucleus was found to be a key motif for enhanced antimalarial activity. nih.gov
Conformational Effects on Molecular Recognition and Activity
Intramolecular Hydrogen Bonding: Computational studies on related N-(Thiazol-2-yl) benzamide structures suggest that an attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom plays a significant role in stabilizing a specific conformation. nih.gov A similar intramolecular N-H···N(thiazole) hydrogen bond could stabilize a semi-extended or planar conformation in this compound analogs, which could be the bioactive conformation for a specific target.
Intermolecular Interactions: Crystal structure analysis of related compounds, such as 3-Bromo-pyridin-2-amine, reveals that molecules can assemble via pairs of N-H···N hydrogen bonds to form dimers. researchgate.net Furthermore, intermolecular Br···Br interactions can provide a stabilizing influence within a crystal lattice, demonstrating the importance of the bromine atom in directing molecular packing and recognition. researchgate.net
The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of the target's binding site is a key determinant of its biological activity.
Correlation of Computational Data with Experimental Observations in SAR/SPR
Computational chemistry provides powerful tools to rationalize experimental findings and guide the design of new analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are frequently used to build predictive models.
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with activity, thereby explaining the experimental SAR and predicting the potency of novel, untested compounds.
Molecular Docking: Docking simulations predict the preferred binding mode and affinity of a ligand to a receptor's binding site. For a series of PDE5 inhibitors containing a 2-aminothiazole core, molecular docking revealed that active compounds adopted binding poses similar to the known drug sildenafil, forming key hydrogen bonds with a specific glutamine residue (GLN:817). This correlation between predicted binding and experimental activity validates the proposed mechanism of action.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-receptor complex over time. For newly designed 2-amino thiazole derivatives targeting Aurora kinase, MD simulations confirmed the stable binding of a high-scoring compound within the active site, supporting its potential as a lead candidate for experimental testing.
A strong correlation between computational predictions and experimental results provides confidence in the SAR models. For example, computational models have been developed that show a good correlation between the theoretical prediction of a compound's bioavailability and experimentally verified results. These integrated approaches, combining synthesis, biological testing, and computational analysis, are essential for efficiently navigating the complexities of SAR and accelerating the discovery of new drug candidates.
Mechanistic Investigations of 6 Bromo N 2 Thiazolyl Pyridin 2 Amine Interactions at the Molecular Level
Molecular Target Identification and Biochemical Validation
While specific biochemical validation data such as enzyme inhibition kinetics or receptor binding assays for 6-Bromo-N-(2-thiazolyl)pyridin-2-amine are not extensively available in the public domain, the chemical scaffold of this compound is prominently featured in numerous kinase inhibitors. The 2-aminothiazole (B372263) moiety is recognized as a novel kinase inhibitor template. For instance, Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor, features a 2-aminothiazole core, demonstrating the significance of this structural motif in targeting the ATP-binding site of kinases.
Furthermore, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and validated targets for cancer therapy. Molecular docking and 3D-QSAR studies on these derivatives have provided insights into their binding mechanisms with CDK2, CDK4, and CDK6. These studies suggest that compounds with this scaffold are likely to act as competitive inhibitors, occupying the ATP-binding pocket and interacting with key residues within the kinase domain.
A screening of imidazo[1,2-a]pyridine derivatives identified N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine as a potent inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are implicated in acute myeloid leukemia. This further supports the notion that the pyridin-2-amine scaffold, in conjunction with other heterocyclic systems, is a privileged structure for kinase inhibition.
Based on this body of evidence from structurally related compounds, it is highly probable that this compound also targets protein kinases. The biochemical validation would likely involve in vitro kinase assays to determine its inhibitory concentration (IC50) against a panel of kinases.
Table 1: Kinase Inhibition Data for Structurally Related Compounds
| Compound Name | Target Kinase(s) | Reported IC50 (nM) |
| Dasatinib (BMS-354825) | Pan-Src family kinases | Subnanomolar to nanomolar |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 | Potent inhibition |
| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | FLT3-ITD, BCR-ABL | Potent inhibition |
Note: This table is for illustrative purposes to show the potential targets for the compound of interest based on structurally similar molecules.
Exploration of Ligand-Induced Conformational Changes in Target Macromolecules
For example, the interaction of a structurally related compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, with human serum albumin (HSA) has been investigated using various spectroscopic techniques, including circular dichroism (CD) spectroscopy elsevierpure.com. These studies revealed that the binding of the compound to HSA induced alterations in the protein's secondary structure, specifically affecting the α-helix content elsevierpure.com. This suggests that the binding event is not a simple lock-and-key interaction but involves a dynamic process of induced fit, where both the ligand and the protein may undergo conformational adjustments to achieve a stable complex.
Circular dichroism is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding nih.gov. A change in the CD spectrum of a target protein in the presence of this compound would provide direct evidence of ligand-induced conformational changes. Similarly, in-cell Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-resolution information about protein structure and dynamics within a cellular environment, offering a powerful tool to probe these interactions in vivo nih.gov.
Molecular dynamics simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK kinases have also illustrated the formation of stable complexes accompanied by conformational changes in the protein nih.gov. These computational studies can predict the dynamic behavior of the ligand-protein complex and identify key residues involved in the conformational shifts.
Unraveling Specific Molecular Recognition Events
The specific molecular recognition of this compound by its biological targets is driven by a combination of non-covalent interactions, including hydrogen bonding and π-stacking.
Hydrogen Bonding: The crystal structure of the related compound, 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, reveals the presence of a weak intramolecular N—H⋯O hydrogen bond amanote.com. In the crystal lattice, molecules are connected into dimers via intermolecular N-H⋯O hydrogen bonding amanote.com. This demonstrates the capability of the pyridin-2-amine moiety to participate in significant hydrogen bonding interactions.
Furthermore, the crystal structure of 6-Bromo-1,3-benzothiazol-2-amine, another related molecule, shows that molecules are linked by N—H⋯N and N—H⋯Br hydrogen bonds nih.gov. The presence of the bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction that can contribute to binding affinity and selectivity nih.govnih.gov. Studies on halogenated pyridinium cations have shown that protonation or N-methylation significantly increases the electrostatic potential of the halogen's σ-hole, making them better halogen bond donors nih.gov.
π-Stacking Interactions: The aromatic pyridine (B92270) and thiazole (B1198619) rings of this compound are capable of engaging in π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. These interactions are crucial for stabilizing the ligand-protein complex rsc.orgnih.gov. The crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide shows that the dimers are stacked in a sandwich-herringbone structure, indicating the presence of π-π interactions amanote.com. Similarly, weak aromatic π–π stacking is observed in the crystal structure of 6-Bromo-1,3-benzothiazol-2-amine nih.gov. Computational studies on oxadiazole-pyridine hybrids have also highlighted the significant contribution of π-π stacking to their binding with biological targets nih.gov.
Table 2: Potential Molecular Recognition Events for this compound
| Interaction Type | Potential Donor/Acceptor Groups on the Ligand | Potential Interacting Residues on a Protein Target |
| Hydrogen Bonding | Amino (-NH-), Pyridine Nitrogen, Thiazole Nitrogen | Asp, Glu, Gln, Asn, Ser, Thr, His, Main-chain C=O and N-H |
| Halogen Bonding | Bromine atom | Main-chain C=O, Ser, Thr, Asp, Glu |
| π-Stacking | Pyridine ring, Thiazole ring | Phe, Tyr, Trp, His |
Role of Heteroatoms and Aromatic Rings in Driving Interactions
The specific arrangement of heteroatoms and aromatic rings in this compound is critical for its molecular interactions and, consequently, its biological activity.
Role of Heteroatoms: The nitrogen atoms in the pyridine and thiazole rings, as well as the exocyclic amino group, are key players in forming hydrogen bonds. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. The thiazole ring contains both a nitrogen atom (hydrogen bond acceptor) and a sulfur atom. The sulfur atom, while less common as a hydrogen bond acceptor, can participate in other non-covalent interactions.
Table 3: Summary of the Roles of Structural Components in Molecular Interactions
| Structural Component | Key Roles in Molecular Interactions |
| Pyridine Ring | - Platform for π-stacking interactions.- Nitrogen atom acts as a hydrogen bond acceptor. |
| Thiazole Ring | - Platform for π-stacking interactions.- Nitrogen atom acts as a hydrogen bond acceptor.- Sulfur atom can participate in other non-covalent interactions. |
| Amino Linker (-NH-) | - Acts as a hydrogen bond donor. |
| Bromine Atom | - Participates in halogen bonding.- Can act as a weak hydrogen bond acceptor.- Contributes to the molecule's hydrophobicity and shape. |
Derivatization and Scaffold Exploration for Chemical Biology and Medicinal Chemistry Research
Design and Synthesis of Analog Libraries Based on the 6-Bromo-N-(2-thiazolyl)pyridin-2-amine Scaffold
The design and synthesis of analog libraries are central to modern drug discovery, allowing for the systematic exploration of the chemical space around a core scaffold to identify compounds with desired biological activities. The this compound scaffold is particularly amenable to this approach due to its synthetic tractability.
The bromine atom on the pyridine (B92270) ring is a key functional handle for diversification. It readily participates in various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. For instance, reactions like the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to append aryl, heteroaryl, alkyl, and amino groups at this position. This allows for extensive exploration of structure-activity relationships (SAR) related to this part of the molecule.
Furthermore, the pyridine and thiazole (B1198619) rings themselves can be modified. Synthetic strategies often begin with precursor molecules like 1-(pyridin-2-yl)thiourea, which can undergo cyclocondensation reactions to form the N-(pyridin-2-yl)thiazol-2-amine core. mdpi.com By using substituted thioureas or different cyclizing agents, analogs with various substitution patterns on both heterocyclic rings can be generated. nih.gov The synthesis of related N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines has demonstrated the feasibility of constructing complex libraries around a similar pyridine-heterocycle core. researchgate.netnih.gov
Table 1: Synthetic Strategies for Diversification of the Pyridine-Thiazole Scaffold
| Modification Site | Reaction Type | Reagents/Conditions | Potential New Groups |
|---|---|---|---|
| Pyridine Ring (C6-Br) | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Phenyl, thienyl, furanyl, pyridyl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl, phenylethynyl | |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | Alkylamino, arylamino, morpholinyl | |
| Cyanation | Metal cyanides (e.g., Zn(CN)₂), Pd catalyst | Cyano (-CN) | |
| Thiazole Ring | Hantzsch Thiazole Synthesis | Substituted α-haloketones, thiourea (B124793) derivatives | Alkyl, aryl groups at C4 and C5 |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (on activated rings) | Alkoxy, amino groups |
Development of Hybrid Scaffolds Incorporating the this compound Moiety
A prominent strategy in medicinal chemistry involves the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single entity. The goal is to develop compounds with synergistic or novel biological activities, potentially targeting multiple biological pathways or offering improved properties. The this compound moiety has been incorporated into various hybrid structures.
Thiazole-pyrazole and thiazole-pyrazoline hybrids are a well-explored class of compounds. nih.govacs.org The synthesis of these hybrids often involves a multi-step process starting with the formation of a chalcone (B49325) intermediate derived from an acetylthiazole precursor. This intermediate can then react with hydrazine (B178648) or its derivatives to form the pyrazoline or pyrazole (B372694) ring. acs.org This approach allows for the fusion of the thiazole-pyridine core with another biologically relevant heterocycle, pyrazole, which is known for its presence in numerous bioactive compounds. nih.gov
Another example includes the combination of the thiazole core with a 2-pyridone ring to create hybrid molecules. nih.gov The rationale for creating such hybrids is based on the diverse biological profiles of each constituent part, with pyridone derivatives also being a significant class of compounds in medicinal chemistry. nih.gov
Table 2: Examples of Hybrid Scaffolds Incorporating a Thiazole-Pyridine Moiety
| Hybrid Scaffold Type | Second Heterocyclic Moiety | Synthetic Approach | Potential Biological Relevance |
|---|---|---|---|
| Thiazolyl-Pyrazoline | Pyrazoline | Condensation of thiazolyl-chalcone with hydrazine | Antimicrobial, Anticancer acs.org |
| Thiazolyl-Pyrazole | Pyrazole | Oxidation of pyrazoline or direct cyclization | Antimicrobial, Anti-inflammatory nih.gov |
| Thiazolyl-Pyridone | 2-Pyridone | Multi-step synthesis involving condensation reactions | Anticancer nih.gov |
| Thiazolyl-Coumarin | Coumarin | Condensation of salicylaldehyde (B1680747) with cyanomethyl-thiazole derivatives | Fluorescent materials, potential biological agents nih.gov |
Utilization as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. Derivatives of the this compound scaffold possess characteristics that make them suitable for development into chemical probes.
A key requirement for a chemical probe is high potency and selectivity for its target. Libraries generated from this scaffold have yielded potent inhibitors of specific enzymes, such as cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov Once a potent and selective "warhead" is identified, it can be converted into a chemical probe. The bromine atom on the parent scaffold serves as an ideal attachment point for linker chemistry. It can be replaced, via reactions like Sonogashira coupling, with an alkyne-containing linker. This "clickable" handle can then be used to attach reporter tags (e.g., fluorophores like fluorescein (B123965) or rhodamine) or affinity tags (e.g., biotin) using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Such probes can be used in a variety of applications, including:
Target Engagement Assays: To confirm that a drug candidate binds to its intended target within a cellular context.
Cellular Imaging: To visualize the subcellular localization of the target protein.
Affinity Chromatography: To isolate the target protein and its binding partners from cell lysates for further proteomic analysis.
The inherent fluorescence properties of some related benzothiazole (B30560) derivatives further enhance their potential utility in probe development, as they can function as fluorescent probes for imaging applications. nih.gov
Strategies for Lead Compound Derivatization and Optimization (non-clinical context)
Once a "hit" compound with initial activity is identified from a screening campaign, it undergoes a process of lead derivatization and optimization to improve its drug-like properties. This involves a systematic medicinal chemistry effort to enhance potency, selectivity, and pharmacokinetic properties in a non-clinical setting. Structure-activity relationship (SAR) studies are crucial to this process.
For a lead compound based on the this compound scaffold, optimization strategies would focus on systematically modifying its different components:
Substitution at the Bromo Position: As the most versatile point for modification, a wide range of chemical groups would be introduced via cross-coupling reactions. This exploration helps to probe for additional binding interactions in the target's active site and can significantly modulate the compound's properties.
Pyridine Ring Modification: Adding small substituents (e.g., methyl, methoxy, halo) at other available positions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.
Thiazole Ring Substitution: Introducing groups on the thiazole ring can influence binding affinity and selectivity.
Amine Linker Modification: The N-H group of the amine linker can be alkylated or acylated, or the linker itself can be altered, to change the molecule's conformational flexibility and hydrogen bonding capabilities.
An example of such an optimization campaign can be seen in the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors. nih.gov In that work, chemists systematically explored substitutions on the thiazole and pyrimidine (B1678525) rings to achieve a compound with high potency, remarkable selectivity, and oral bioavailability. nih.gov The findings from such studies provide a roadmap for optimizing other compounds based on the pyridine-thiazole scaffold.
Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Pyridine-Thiazole-Type Kinase Inhibitors
| Compound | R¹ Substitution (on Thiazole) | R² Substitution (on Pyrimidine) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|---|---|
| Lead Scaffold | H | H | >1000 | >1000 | Non-selective |
| Analog A | Methyl | H | 250 | 300 | Moderate potency |
| Analog B | Cyclopropyl | H | 50 | 65 | Improved potency |
| Analog C | Cyclopropyl | 2-aminomethyl-pyridine | 5 | 8 | High potency |
| Optimized Lead (83) | Cyclopropyl | N-methyl-piperazine | 2 | 4 | High potency and selectivity nih.gov |
Data is illustrative, based on findings for related scaffolds, to demonstrate the principles of lead optimization. nih.gov
Future Research Directions and Advanced Applications
Development of 6-Bromo-N-(2-thiazolyl)pyridin-2-amine as Fluorescent Probes or Sensors
The inherent structural characteristics of the pyridine-thiazole core suggest a strong potential for the development of fluorescent probes and sensors. Heterocyclic compounds containing pyridine (B92270) and thiazole (B1198619) rings are known to exhibit interesting photophysical properties. niscpr.res.in Research has demonstrated that pyridine derivatives can act as fluorescent sensors for detecting toxic heavy metal ions, where the nitrogen atoms of the pyridine moiety chelate with metal ions, leading to a detectable change in fluorescence. mdpi.com
Future research could focus on modifying the this compound scaffold to enhance its luminescent properties. Strategic functionalization could lead to the creation of chemosensors for specific cations or anions. For instance, the introduction of specific binding sites could allow for the selective detection of biologically or environmentally important species. The principle is similar to that of Thiazole Orange, a well-known dye that experiences a thousand-fold increase in fluorescence upon intercalation with nucleic acids, a property derived from its benzothiazole (B30560) and quinoline (B57606) rings. mdpi.com By analogy, derivatives of this compound could be designed to bind to specific biomolecules, resulting in a "turn-on" or "turn-off" fluorescent signal.
The development of such probes could be guided by computational studies to predict their absorption and emission spectra, quantum yields, and binding affinities for various targets. niscpr.res.in Potential applications for these novel sensors are vast, ranging from environmental monitoring of pollutants to cellular imaging and diagnostics.
| Potential Sensor Application | Target Analyte | Design Strategy |
| Environmental Monitoring | Heavy Metal Ions (e.g., Hg²⁺, Cr²⁺) | Introduction of chelating groups that bind selectively to the target ion, causing a fluorescent response. mdpi.com |
| Cellular Imaging | Specific Biomolecules (e.g., DNA, proteins) | Modification to promote binding (e.g., intercalation, groove binding) and induce fluorescence changes. mdpi.com |
| Diagnostics | Disease Biomarkers | Functionalization with moieties that recognize and bind to specific biomarkers, enabling their detection. |
Application in Supramolecular Chemistry and Material Science
The structure of this compound is well-suited for applications in supramolecular chemistry and material science. The pyridine and amine groups can participate in hydrogen bonding, a key interaction for building complex, self-assembling supramolecular structures. Studies on related bromo-aminopyridine compounds have shown their ability to form ordered crystalline solids through hydrogen bonding interactions with other molecules. researchgate.netmdpi.com
Future work could explore the co-crystallization of this compound with various co-formers to create novel materials with tailored properties. These self-assembled structures could find use in areas such as crystal engineering, where the precise control of intermolecular interactions is used to design solids with specific functions.
Furthermore, the nitrogen atoms in the pyridine and thiazole rings can act as ligands, coordinating with metal ions. This opens the door to the synthesis of coordination polymers and metal-organic frameworks (MOFs). Research on related 2-Bromo-6-alkylaminopyridines has demonstrated their use in stabilizing extended metal atom chains (EMACs), which are multimetallic complexes with unique magnetic properties. georgiasouthern.edu By using this compound or its derivatives as organic linkers, it may be possible to construct novel materials with applications in catalysis, gas storage, and electronics.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. rsc.org Given that derivatives of the pyridine-thiazole scaffold are known to be potent kinase inhibitors, AI and ML models can be instrumental in accelerating the design of new, highly selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by machine learning algorithms, can predict the biological activity of novel compounds based on their chemical structures. tandfonline.comnih.gov Researchers can build predictive models using existing data on related kinase inhibitors to forecast the potency (e.g., IC50 values) and selectivity of new analogs of this compound before they are synthesized. cas.org This in silico screening process can significantly reduce the time and cost associated with identifying promising drug candidates.
Deep learning models, such as graph neural networks, can be trained on large datasets of chemical structures and their properties to learn complex relationships that are not apparent through traditional methods. rsc.org These models can be used to:
Predict Activity: Forecast the inhibitory activity against specific kinases or other biological targets.
Optimize Properties: Suggest modifications to the core structure to improve drug-like properties such as solubility, metabolic stability, and cell permeability.
De Novo Design: Generate entirely new molecular structures based on the this compound scaffold that are optimized for a specific biological target.
The application of these computational tools can guide synthetic efforts, prioritizing the creation of compounds with the highest probability of success and accelerating the path to clinical development. nih.gov
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity (e.g., IC50) of new analogs. nih.govcas.org | Prioritize synthesis of the most promising compounds. |
| Deep Learning | Predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). rsc.org | Reduce late-stage failures in drug development. |
| Generative Models | Design novel molecules with desired properties. | Expand chemical space and discover novel candidates. |
Emerging Synthetic Methodologies for Complex Analogs
The bromine atom on the pyridine ring of this compound serves as a versatile anchor point for traditional cross-coupling reactions. However, future research will likely leverage more advanced and efficient synthetic strategies to create complex and diverse analogs.
One of the most powerful emerging techniques is direct C–H bond activation. rsc.org This strategy allows for the functionalization of carbon-hydrogen bonds on the pyridine or thiazole rings, which are typically unreactive, without the need for pre-functionalization (like halogenation). eurekaselect.comresearchgate.net Transition-metal catalysis, particularly with iridium, rhodium, and palladium, has enabled the regioselective formation of new C-C and C-N bonds on pyridine rings. nih.govbeilstein-journals.org Applying these methods to the this compound scaffold could provide access to a vast array of novel derivatives that are difficult to synthesize using conventional methods.
Other modern synthetic approaches that could be employed include:
Photoredox Catalysis: Using light to drive chemical reactions, enabling transformations under mild conditions that are often not possible with traditional thermal methods. nih.gov
Flow Chemistry: Performing reactions in continuous-flow reactors, which can improve reaction efficiency, safety, and scalability.
Late-Stage Functionalization: Modifying complex, drug-like molecules in the final steps of a synthesis, which is highly valuable for rapidly generating analogs for structure-activity relationship (SAR) studies. nih.gov
These advanced methodologies will be crucial for efficiently exploring the chemical space around the this compound core, leading to the discovery of molecules with optimized properties.
Exploration of Novel Biological Targets through High-Throughput Screening of Derived Libraries
While derivatives of the parent compound are known to target kinases, the 2-aminothiazole (B372263) moiety is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.net This suggests that analogs of this compound may have therapeutic potential beyond kinase inhibition.
High-Throughput Screening (HTS) is a powerful technology used to test a large number of compounds against multiple biological targets simultaneously. nih.gov A key future direction will be the creation of a diverse chemical library based on the this compound scaffold. Using the advanced synthetic methods described previously, a wide range of substituents can be introduced at various positions on the molecule.
This library can then be subjected to HTS against a broad panel of biological targets, including:
Enzymes: Other enzyme families beyond kinases, such as proteases, phosphatases, or metabolic enzymes.
Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors.
Protein-Protein Interactions: Screening for inhibitors of specific interactions that are critical in disease pathways. For example, a related aminothiazole derivative was identified as an inhibitor of Importin β1 (KPNB1), a target in cancer. nih.gov
Phenotypic Screens: Testing the library on various cancer cell lines or pathogenic microbes to identify compounds that produce a desired biological effect (e.g., cell death, inhibition of growth) without prior knowledge of the specific target. mdpi.comnih.gov
This unbiased approach could uncover entirely new biological activities and therapeutic applications for this versatile chemical scaffold, expanding its potential impact on human health.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-Bromo-N-(2-thiazolyl)pyridin-2-amine, and how can reaction yields be optimized?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives can react with thiazole-containing amines under palladium-catalyzed cross-coupling conditions. Optimization strategies include:
- Catalyst selection : Use of Pd(PPh₃)₄ or CuI for Ullmann-type couplings to improve regioselectivity.
- Solvent systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation.
- Evidence from analogous bromopyridine syntheses (e.g., Cp₂TiCl₂/Zn systems) supports these approaches .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Answer : A multi-technique approach is recommended:
- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to validate bonding environments.
- X-ray crystallography : Single-crystal analysis (e.g., triclinic system, space group P1) resolves bond angles and Br/Thiazole orientations. Parameters like a = 4.483 Å and α = 75.8° (from similar compounds) guide refinement .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 284.0 [M+H]⁺).
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in bromopyridine-thiazole coupling reactions?
- Answer : Contradictions often arise from:
- Steric effects : Bulky thiazole substituents hinder coupling efficiency. Computational modeling (e.g., DFT) can predict steric maps.
- Electronic effects : Electron-withdrawing groups on pyridine (e.g., Br) activate the ring for nucleophilic attack but may deactivate Pd catalysts.
- Byproduct analysis : LC-MS or GC-MS identifies intermediates (e.g., debrominated species) to refine pathways.
- Crystallographic data (e.g., bond lengths: C–Br = 1.89 Å) validate electronic distributions .
Q. How can researchers design experiments to probe the electronic properties of this compound for optoelectronic applications?
- Answer : Key methodologies include:
- UV-Vis/fluorescence spectroscopy : Measure λmax and quantum yield to assess π-conjugation and charge transfer.
- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., E1/2 redox potentials) for bandgap calculations.
- DFT calculations : Compare computed orbital energies (e.g., using Gaussian 16) with experimental data to validate electronic structures .
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Answer : Discrepancies often stem from:
- Crystal packing effects : Intermolecular interactions (e.g., Br···π contacts) distort geometries. Hirshfeld surface analysis quantifies these effects .
- Thermal motion : Low-temperature crystallography (e.g., 100 K data collection) reduces atomic displacement artifacts.
- Basis set selection : Hybrid functionals (e.g., B3LYP-D3) improve agreement with experimental bond lengths (mean Δ(C–C) = 0.008 Å) .
Methodological Considerations
Q. What experimental controls are critical when evaluating the biological activity of this compound in enzyme inhibition assays?
- Answer : Essential controls include:
- Positive/Negative controls : Use known inhibitors (e.g., staurosporine) and DMSO blanks to validate assay conditions.
- Solvent compatibility : Ensure ≤1% DMSO to avoid denaturation effects.
- Dose-response curves : Fit IC50 values using non-linear regression (e.g., GraphPad Prism).
- Evidence from related pyrazine derivatives highlights these protocols .
Q. How can researchers optimize purification protocols for this compound to achieve >95% purity?
- Answer :
- Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 145–147°C).
- HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation.
- Analogous bromopyridine purifications (e.g., 6-Bromo-2,3-dichloropyridine) validate these steps .
Data Interpretation and Validation
Q. How should researchers address conflicting NMR data between synthetic batches of this compound?
- Answer :
- Impurity profiling : Use 2D NMR (COSY, HSQC) to identify diastereomers or regioisomers.
- Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to detect aggregation.
- Spiking experiments : Add authentic samples to confirm peak assignments.
- Crystallographic data (e.g., torsion angles) resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
